REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1.[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C(N(CC)C(C)C)(C)C.C(O)CO>O>[Cl:1][C:2]1[CH:11]=[C:10]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1
|
Name
|
|
Quantity
|
0.228 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=C(C=C2C(=C1)Cl)OC
|
Name
|
|
Quantity
|
262 μL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
348 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The desiccant was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the residue concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (chloroform/hexane=1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=C(C=C2C(=C1)N1CCOCC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.182 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |